2,6-Difluorobenzamide
Overview
Description
2,6-Difluorobenzamide is an organic compound with the molecular formula C7H5F2NO. It is a white crystalline solid that is primarily used as an intermediate in the synthesis of various pesticides and pharmaceuticals. This compound is particularly significant in the production of insecticidal benzoylphenyl urea derivatives and oxadiazindine derivatives, which are known for their effectiveness in pest control .
Mechanism of Action
Target of Action
The primary target of 2,6-Difluorobenzamide is the bacterial cell division protein FtsZ . FtsZ is a key protein in bacterial division and has emerged as a potential target due to its ubiquitous expression and its homology to eukaryotic β-tubulin .
Mode of Action
This compound interacts with FtsZ through strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket . Precisely, the 2-fluoro substituent interacts with residues Val203 and Val297, and the 6-fluoro group interacts with the residue Asn263 . The docking simulation in the allosteric binding site also confirms the critical importance of the hydrogen bonds between the carboxamide group with the residues Val207, Leu209, and Asn263 .
Biochemical Pathways
The interaction of this compound with FtsZ inhibits the normal assembly of the Z-ring, a critical step in bacterial cell division . This disruption of the Z-ring formation affects the downstream process of bacterial cell division, leading to the inhibition of bacterial growth .
Result of Action
The molecular effect of this compound’s action is the disruption of the normal assembly of the Z-ring in bacterial cells . This leads to the cellular effect of inhibited bacterial cell division, thereby preventing bacterial growth .
Action Environment
The biocatalytic process of producing this compound from 2,6-difluorobenzonitrile has been optimized for key parameters including temperature, pH, substrate loading, and substrate feeding mode . These environmental factors can influence the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
2,6-Difluorobenzamide interacts with various enzymes and proteins in biochemical reactions. It has been found to exhibit inhibitory effects on store-operated calcium channels (SOCs), which play a crucial role in regulating cellular processes such as cell migration .
Cellular Effects
In cellular processes, this compound has been shown to have significant effects. For instance, it has been found to inhibit the activation of SOCs, thereby influencing cell migration . This suggests that this compound could potentially influence various types of cells and cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key residues of the allosteric pocket of proteins. It forms strong hydrophobic interactions with these residues, specifically between the 2-fluoro substituent and residues Val203 and Val297, and between the 6-fluoro group and the residues Asn263 . This interaction influences the function of these proteins at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Difluorobenzamide can be synthesized through the hydrolysis of 2,6-difluorobenzonitrile. This process typically involves the use of inorganic acid or base catalysts. For instance, the hydrolysis can be carried out using sodium hydroxide at elevated temperatures and pressures . Another method involves the use of nitrile hydratase enzymes, which convert 2,6-difluorobenzonitrile to this compound under milder conditions .
Industrial Production Methods: In industrial settings, the production of this compound often employs recombinant Escherichia coli expressing nitrile hydratase from Aurantimonas manganoxydans. This biocatalytic process is optimized for parameters such as temperature, pH, substrate loading, and substrate feeding mode, resulting in high yields of this compound without by-products .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluorobenzamide undergoes various chemical reactions, including:
Hydrolysis: Conversion to 2,6-difluorobenzoic acid using acidic or basic conditions.
Substitution: Reaction with nucleophiles to form substituted benzamides.
Oxidation and Reduction: Potential transformations under specific conditions, though less commonly reported.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide or sulfuric acid.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products:
Hydrolysis: 2,6-Difluorobenzoic acid.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,6-Difluorobenzamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,6-Difluorobenzonitrile
- 2,6-Difluoroaniline
- 2,6-Difluorobenzoic acid
- 2,6-Difluorobenzylamine
Comparison: 2,6-Difluorobenzamide is unique due to its specific functional group (amide) and its applications as an intermediate in the synthesis of insecticidal compounds. Compared to its analogs, such as 2,6-difluorobenzonitrile and 2,6-difluoroaniline, this compound is more versatile in its chemical reactivity and has broader applications in both industrial and research settings .
Properties
IUPAC Name |
2,6-difluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRQBXVUUXHRMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073417 | |
Record name | Benzamide, 2,6-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18063-03-1 | |
Record name | 2,6-Difluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18063-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluorobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018063031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 2,6-difluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, 2,6-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-difluorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.142 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIFLUOROBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ2RN214MK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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